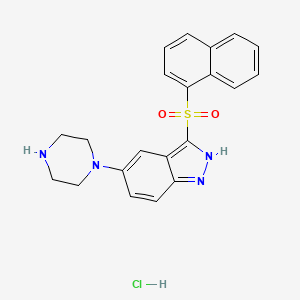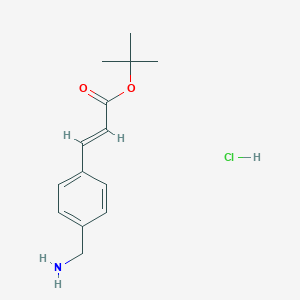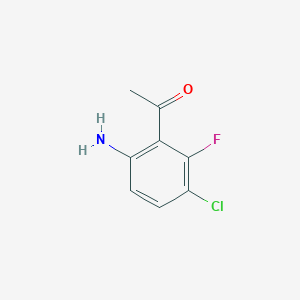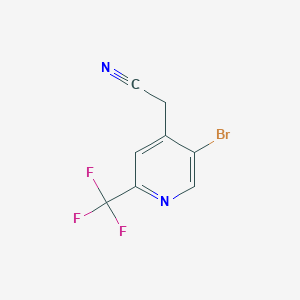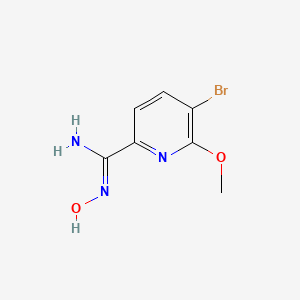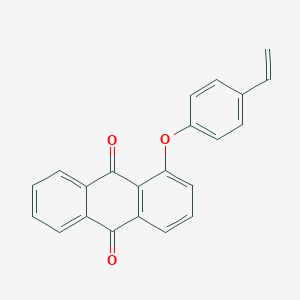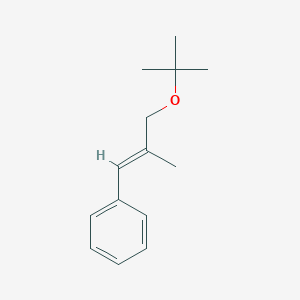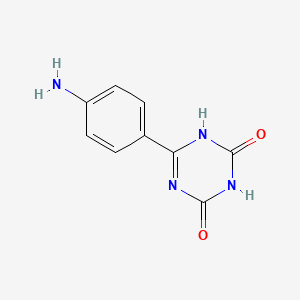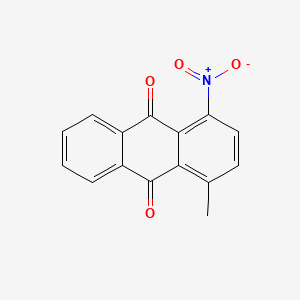![molecular formula C34H25N3 B13128841 N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine CAS No. 917897-58-6](/img/structure/B13128841.png)
N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its biphenyl and bipyridine moieties, which contribute to its stability and reactivity. It is widely used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine typically involves multiple steps, including the formation of biphenyl and bipyridine intermediates. One common method involves the Suzuki coupling reaction, where a biphenyl boronic acid is reacted with a bipyridine halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted biphenyl and bipyridine compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Widely used in the development of organic electronic devices, such as OLEDs and organic photovoltaics.
Wirkmechanismus
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a hole-transport material, facilitating the movement of positive charges within the device. Its biphenyl and bipyridine moieties contribute to its ability to form stable complexes with metal ions, enhancing its electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Di(1-naphthyl)-N,N-diphenyl-(1,1-biphenyl)-4,4-diamine: Known for its use in OLEDs as a hole-transport material.
N,N-Di(2-naphthyl)-N,N-diphenyl-(1,1-biphenyl)-4,4-diamine: Another variant used in organic electronics with similar properties.
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine stands out due to its unique combination of biphenyl and bipyridine moieties, which provide enhanced stability and reactivity. Its ability to form stable complexes with metal ions and its excellent hole-transport properties make it a valuable material in the field of organic electronics.
Eigenschaften
CAS-Nummer |
917897-58-6 |
|---|---|
Molekularformel |
C34H25N3 |
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
N,N-bis(4-phenylphenyl)-6-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C34H25N3/c1-3-7-26(8-4-1)28-11-15-31(16-12-28)37(32-17-13-29(14-18-32)27-9-5-2-6-10-27)33-19-20-34(36-25-33)30-21-23-35-24-22-30/h1-25H |
InChI-Schlüssel |
XYBRCJFQURBNGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CN=C(C=C5)C6=CC=NC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
